molecular formula C9H13NO B13201801 3-Cyclopentyl-3-methyloxirane-2-carbonitrile

3-Cyclopentyl-3-methyloxirane-2-carbonitrile

Cat. No.: B13201801
M. Wt: 151.21 g/mol
InChI Key: PZKPWLGIWYZBIZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C₉H₁₃NO It is characterized by a cyclopentyl group attached to a methyloxirane ring, which is further bonded to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile typically involves the reaction of cyclopentylmethyl ketone with a suitable nitrile source under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring. Common reagents used in this synthesis include sodium hydride (NaH) and acetonitrile (CH₃CN).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen functionalities.

    Reduction: Primary amines.

    Substitution: Substituted oxirane compounds with various functional groups.

Scientific Research Applications

3-Cyclopentyl-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl-3-methyloxirane-2-carboxylic acid
  • 3-Cyclopentyl-3-methyloxirane-2-methanol
  • 3-Cyclopentyl-3-methyloxirane-2-amine

Uniqueness

3-Cyclopentyl-3-methyloxirane-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopentyl and oxirane moieties further enhances its chemical versatility and utility in various research and industrial contexts.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-cyclopentyl-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-9(8(6-10)11-9)7-4-2-3-5-7/h7-8H,2-5H2,1H3

InChI Key

PZKPWLGIWYZBIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CCCC2

Origin of Product

United States

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